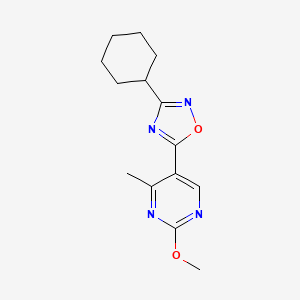

3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9-11(8-15-14(16-9)19-2)13-17-12(18-20-13)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTMYOYXIGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The synthesis of 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been associated with antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| This compound | Escherichia coli | 100 μg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects likely involves interaction with bacterial enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions with target proteins, potentially inhibiting their function and disrupting cellular processes.

Agricultural Applications

Pesticidal Activity

The potential use of this compound as a pesticide has been explored due to its ability to affect pest organisms. Compounds with oxadiazole structures have shown efficacy in controlling nematodes and other agricultural pests. For example:

| Compound | Target Pest | Efficacy |

|---|---|---|

| This compound | Nematodes | Moderate |

This compound's effectiveness against pests suggests it may be useful in integrated pest management strategies.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of oxadiazoles into polymers has been investigated for enhancing thermal stability and mechanical properties. The unique electronic properties of the oxadiazole ring can improve the performance of polymeric materials in applications such as coatings and electronic devices.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study conducted at Bharathiar University assessed the antibacterial properties of various oxadiazole derivatives. The research utilized minimum inhibitory concentration (MIC) assays to evaluate the effectiveness of this compound against common bacterial strains. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin .

Case Study 2: Pesticidal Efficacy

Another study focused on the pesticidal properties of oxadiazole derivatives against root-knot nematodes. The results suggested that compounds similar to this compound could effectively reduce nematode populations in agricultural settings .

作用机制

The mechanism of action for 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds with the 1,2,4-oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

相似化合物的比较

Similar Compounds

- 3-Phenyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

- 3-Cyclohexyl-5-(2-chloro-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its steric and electronic characteristics. This can affect its reactivity, biological activity, and overall stability.

生物活性

3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (CAS Number: 2034292-96-9) is a compound featuring the oxadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant studies and data tables.

The molecular formula of this compound is with a molecular weight of 274.32 g/mol. Its structure includes a cyclohexyl group and a pyrimidine derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 2034292-96-9 |

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- Anticancer Efficacy : A study evaluated the activity of oxadiazole derivatives against several cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). The compound exhibited IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells .

- Mechanism of Action : The mechanism-based approaches indicated that oxadiazole derivatives could induce apoptosis in cancer cells and inhibit key signaling pathways such as EGFR and Src .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Research indicates that compounds with the oxadiazole structure can exhibit significant antibacterial and antifungal activities.

Key Findings

- Antitubercular Activity : Studies showed that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG both in active and dormant states .

- Broad-Spectrum Antimicrobial Effects : A series of oxadiazole derivatives demonstrated notable activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Pharmacological Applications

Beyond anticancer and antimicrobial activities, compounds similar to this compound have been explored for various pharmacological applications including anti-inflammatory and analgesic effects.

Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for 1,2,4-oxadiazoles, and how can they be applied to synthesize 3-cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves two primary routes: (i) 1,3-cycloaddition of nitriles with nitrile oxides, and (ii) heterocyclization of amidoximes with activated carboxylic acids or derivatives (e.g., acid chlorides, esters) . For the target compound, amidoxime intermediates could be reacted with cyclohexanecarbonyl chloride to form the oxadiazole ring, followed by functionalization at the 5-position with a 2-methoxy-4-methylpyrimidine moiety. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to improve yields . Mechanochemical approaches, such as vibrational ball milling, offer a green chemistry alternative by eliminating solvents and enhancing reaction efficiency .

Q. How can spectroscopic and crystallographic techniques be used to characterize this compound?

Key characterization methods include:

- NMR Spectroscopy : Confirm the presence of cyclohexyl (δ ~1.0–2.0 ppm for CH₂ groups) and pyrimidine protons (δ ~8.0–9.0 ppm for aromatic protons).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray Crystallography : Resolve the crystal structure using SHELX software to confirm regiochemistry and stereoelectronic effects .

- FT-IR : Identify oxadiazole ring vibrations (C=N stretching ~1600 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on:

- Enzyme Inhibition Assays : Test against targets like 5-lipoxygenase-activating protein (FLAP) or glycogen phosphorylase using fluorescence-based or colorimetric readouts .

- Cytotoxicity Studies : Use MTT assays on mammalian cell lines to assess safety margins.

- Solubility and Stability : Evaluate in PBS or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and regioselectivity during synthesis .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., FLAP or DPP-4) using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., hydrogen bonds with pyrimidine nitrogen atoms) to refine substituent effects .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-Response Curves : Establish IC₅₀ values in multiple assays (e.g., whole-blood LTB₄ inhibition vs. recombinant enzyme assays) to differentiate off-target effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Species-Specific Variability : Compare rodent vs. human cell models to account for interspecies differences in target expression .

Q. How do substituents on the oxadiazole core influence pharmacological properties?

- Lipophilicity : The cyclohexyl group enhances membrane permeability (logP >3), while the pyrimidine moiety improves water solubility via hydrogen bonding .

- Bioisosteric Replacement : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate metabolic stability.

- SAR Studies : Iteratively modify the pyrimidine’s 4-methyl and 2-methoxy groups to balance potency (e.g., FLAP IC₅₀ <10 nM) and selectivity .

Q. What advanced techniques improve synthetic yields and scalability for this compound?

- Flow Chemistry : Enable continuous synthesis of amidoxime intermediates to reduce batch variability.

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., from 24 hours to <1 hour) .

- Catalysis : Use Cu(I) or Pd catalysts for regioselective coupling of pyrimidine derivatives .

Methodological Considerations

Q. How can solvent effects impact the spectroscopic characterization of this compound?

Polar aprotic solvents (e.g., DMSO) enhance resolution of aromatic protons in NMR by reducing aggregation. UV-Vis spectroscopy in ethanol vs. water mixtures reveals solvatochromic shifts, aiding in understanding π→π* transitions influenced by the oxadiazole ring .

Q. What are the best practices for resolving crystallographic disorder in the cyclohexyl group?

Q. How to design a robust SAR study for this compound?

- Library Design : Synthesize 10–20 analogs with systematic variations (e.g., cyclohexyl → cyclopentyl, pyrimidine → pyridine).

- High-Throughput Screening : Use 96-well plates for parallel biological testing.

- Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。